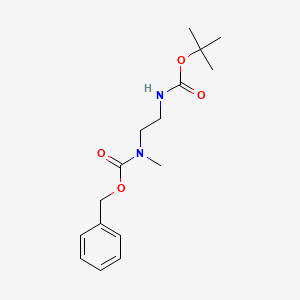

Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate

Description

Properties

Molecular Formula |

C16H24N2O4 |

|---|---|

Molecular Weight |

308.37 g/mol |

IUPAC Name |

benzyl N-methyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-14(19)17-10-11-18(4)15(20)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,17,19) |

InChI Key |

MCKRQLBSCDUDTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(C)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Materials

- N-BOC-D-Serine

- Isobutyl chlorocarbonate (i-BuOCOCl)

- N-methylmorpholine (NMM)

- Benzene methanamine (PhCH$$2$$NH$$2$$)

- Anhydrous ethyl acetate (E.A.)

- Hexane

Procedure

- Preparation of Benzylamine Solution: Dissolve benzylamine in anhydrous ethyl acetate.

- Mixed Anhydride Formation:

- Condensation Reaction:

- Work-up:

Reaction Conditions

| Parameter | Range | Preferred Range |

|---|---|---|

| Reaction Temperature | -20 to 40°C | -10 to 5°C |

| N-BOC-D-Serine : i-BuOCOCl | 1 : (1.1-1.5) | |

| N-BOC-D-Serine : NMM | 1 : (1.1-1.5) | |

| N-BOC-D-Serine : Benzylamine | 1 : (1.1-1.5) | |

| Ethyl Acetate : N-BOC-D-Serine | 8-10 times | |

| Reaction Time | 3-5 hours |

Analytical Data

$$^1$$H NMR (400MHz, DMSO-d$$_6$$) ppm: 1.38 (s, 9H), 3.58 (m, 2H), 3.99 (br, 1H), 4.31 (m, 2H), 4.80 (t, J=5.8Hz, 1H), 6.59 (d, J=7.2Hz, 1H), 7.20-7.31 (m, 5H), 8.25 (s, 1H)MS M/Z (+ESI): 295.2 [M+H]$$^+$$

Experimental Results

| Experiment | N-BOC-D-Serine (g) | Benzylamine (g) | NMM (g) | i-BuOCOCl (g) | Ethyl Acetate (g) | Yield (g) | Yield (%) | Reaction Temperature (°C) |

|---|---|---|---|---|---|---|---|---|

| 1 | 51.3 | 29.48 | 27.83 | 37.59 | 50 | 66.3 | 90.2 | -15 to 15 |

| 2 | 51.3 | 34.84 | 32.99 | 44.42 | 60 | 66.9 | 91.0 | -20 to 20 |

| 3 | 51.3 | 40.20 | 38.06 | 51.25 | 70 | 68.4 | 93.1 | 0 to 15 |

Preparation of (R)-2-(amino-Boc)-N-benzyl-3-methoxy propionamide

Materials

- (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate

- Ethyl acetate

- Tetrabutyl ammonium bromide

- Methyl-sulfate

- Potassium hydroxide (KOH)

Procedure

- Reaction Mixture Preparation : Combine (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate, ethyl acetate, tetrabutyl ammonium bromide, and methyl-sulfate in a four-neck round-bottom flask and begin mechanical stirring.

- Cooling : Cool the mixture to below -10°C.

- Addition of KOH Solution : Add a 50% KOH solution dropwise while maintaining the temperature between -10°C and 10°C.

- Reaction : Continue the reaction at 5-20°C.

- Work-up :

Experimental Results

| Experiment | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate (g) | Ethyl Acetate (g) | Tetrabutyl ammonium bromide (g) | Methyl-sulfate (g) | 50% KOH solution (g) | Reaction Temperature (°C) | Yield (g) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 4 | 57.0 | 360 | 3.0 | 109.5 | 97.33 | -10 to 10 | 57.9 | 97 |

| 5 | 57.0 | 360 | 6.0 | 48.7 | 42.0 | 5 to 20 | 56.8 | 95 |

Chemical Reactions Analysis

Thermal Deprotection of the Boc Group

The Boc group can be selectively removed under thermal conditions without acid catalysts, preserving the carbamate functionality:

-

Continuous flow deprotection at 230°C in methanol achieves >85% conversion to Benzyl N-(2-aminoethyl)-N-(methyl)carbamate .

-

Kinetic selectivity is observed in bis-Boc derivatives, where aryl Boc groups are cleaved preferentially over aliphatic ones (Table 1) :

Table 1: Selective Thermal Deprotection of Bis-Boc Substrates ( )

| Substrate | Temperature (°C) | Residence Time (min) | Conversion (%) |

|---|---|---|---|

| 9h (aryl/alkyl Boc) | 230 | 45 | 85 |

| 9i (1°/2° aliphatic Boc) | 240 | 45 | 72 |

Functionalization Post-Deprotection

The free amine generated after Boc removal undergoes further reactions:

-

Benzoylation : Reacting with benzoyl chloride in acetonitrile/acetone (7:3) at 25°C yields N-benzoylated products with >90% purity .

-

Alkylation : Using alkyl halides and Cs₂CO₃ in DMF introduces alkyl groups at the amine site .

Key Observation : The carbamate’s methyl group minimizes overalkylation by sterically hindering the reaction site .

Stability and Rotameric Behavior

-

Syn–anti isomerism : The Boc group stabilizes the syn-rotamer via intermolecular H-bonding with carboxylic acids, as confirmed by concentration-dependent NMR studies .

-

Aggregation : At high concentrations, the syn-rotamer forms H-bonded dimers, altering reactivity in nucleophilic substitutions .

Catalytic Modifications

-

Rhodium-catalyzed carbonylation : Under CO pressure (1000 psi), the carbamate participates in C–N bond-forming reactions with nitroarenes, yielding ureas .

-

Palladium-mediated cross-coupling : Arylation of the deprotected amine is achieved using aryl halides and Ni(II) catalysts at room temperature .

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May be used in the study of enzyme inhibitors or as a building block for biologically active compounds.

Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Comparative Yields and Substituent Properties

†From (unprotected analog).

Physicochemical Properties and Stability

- Thermal Stability : Carbamates with Boc groups exhibit moderate thermal stability, decomposing under strong acids (e.g., TFA) or prolonged heating. In contrast, benzyl carbamates with electron-withdrawing groups (e.g., nitro in ) show reduced thermal stability due to increased electrophilicity at the carbonyl .

- Solubility : The Boc group enhances lipophilicity, improving solubility in dichloromethane and THF compared to hydrophilic analogs like Benzyl N-Hydroxycarbamate (), which has a polar hydroxylamine moiety .

Biological Activity

Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and applications in drug development.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 308.38 g/mol. The compound features a benzyl group, a carbamate moiety, and a tert-butoxycarbonyl (Boc) protected aminoethyl group. This unique structural arrangement contributes to its distinct chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Carbamate : Reaction of benzyl amine with a suitable carbonyl compound.

- Boc Protection : Introduction of the Boc group to protect the amino functionality.

- Methylation : Methylation of the nitrogen atom to yield the final product.

These steps can be adjusted based on laboratory conditions and desired outcomes.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antibacterial and antifungal properties. Preliminary studies suggest that this compound may also demonstrate similar activities, making it a candidate for further investigation in antimicrobial drug development.

Drug Delivery Potential

The ability of this compound to cross biological membranes suggests its potential use in drug delivery systems. This characteristic is crucial for enhancing the bioavailability of therapeutic agents.

Interaction Studies

Interaction studies have focused on the binding properties of this compound with various biological targets. Molecular docking studies reveal that it may interact with enzymes or receptors, influencing critical biological pathways. These interactions are essential for understanding its therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of similar carbamates:

- Anticancer Activity : A study on related compounds demonstrated significant apoptosis induction in cancer cell lines, indicating potential anticancer properties. The concentration that caused a five-fold increase in apoptotic signal was noted, showcasing its potency as an anticancer agent .

- Enzyme Inhibition : Other research has indicated that structurally similar carbamates can act as inhibitors for specific enzymes involved in disease pathways, suggesting that this compound could have similar effects .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 308.38 g/mol | Varies (e.g., 287 g/mol) |

| Antimicrobial Activity | Potentially active | Confirmed in studies |

| Drug Delivery Capability | Yes | Yes |

| Apoptosis Induction | Significant in vitro studies | Notable in related studies |

| Enzyme Interaction | Possible | Confirmed in related compounds |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl N-(2-Boc-aminoethyl)-N-(methyl)carbamate, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves sequential protection of amines. For example, the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine), followed by benzyl carbamate formation using benzyl chloroformate. Reaction progress can be monitored via thin-layer chromatography (TLC) or <sup>1</sup>H NMR to track the disappearance of starting materials (e.g., loss of amine proton signals at δ 1.4–1.5 ppm for Boc groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Key for identifying carbamate (δ 155–160 ppm for carbonyl) and Boc (δ 1.4 ppm for tert-butyl) groups.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C in carbamate).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> for C₁₆H₂₃N₂O₄: expected 307.1658).

- X-ray Crystallography : Resolve 3D structure using programs like SHELXL for refinement .

Q. How can researchers confirm the compound’s purity and structural integrity post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Match calculated vs. experimental C/H/N/O percentages.

- Melting Point : Compare to literature values (if available).

- Single-Crystal X-ray Diffraction : Validate bond lengths/angles (e.g., C-N bond in carbamate: ~1.33 Å) .

Advanced Research Questions

Q. How does the Boc protection group influence the compound’s reactivity in subsequent reactions?

- Methodological Answer : The Boc group stabilizes the amine against nucleophilic attack but can be cleaved under acidic conditions (e.g., TFA/DCM). Computational studies (e.g., DFT) predict steric hindrance from the tert-butyl group, which may slow acylation reactions. Kinetic experiments comparing Boc-protected vs. unprotected derivatives can quantify this effect .

Q. What computational methods are used to predict reaction pathways for synthesizing this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for carbamate formation.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Reaction Network Analysis : Identify intermediates using software like Gaussian or ORCA. For example, used first-principles studies to explain selectivity in analogous carbamate syntheses .

Q. What challenges arise in resolving stereochemistry during synthesis, and how can they be addressed?

- Methodological Answer : Racemization at the aminoethyl group is a key concern. Strategies include:

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H).

- Circular Dichroism (CD) : Confirm absolute configuration.

- Crystallographic Data : Resolve stereochemistry via anomalous scattering (e.g., using SHELXL) .

Q. How can researchers analyze reaction selectivity using kinetic and thermodynamic data?

- Methodological Answer :

- Eyring Plot : Determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinities in enzyme-inhibitor studies.

- Competitive Reaction Studies : Compare yields of competing pathways (e.g., Boc vs. Cbz protection) under varying conditions .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a precursor for:

- Protease Inhibitors : The carbamate group mimics peptide bonds, enabling inhibition studies (e.g., HIV protease in ).

- Anticancer Agents : Functionalization at the aminoethyl group can target kinases (e.g., ’s adamantyl derivatives).

- Prodrug Design : Boc deprotection in vivo allows controlled release of active amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.